molecular formula C17H13ClN4OS B2715405 N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-92-3

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2715405
CAS No.: 872987-92-3
M. Wt: 356.83
InChI Key: IIPJIPQGJFKPPY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-92-3) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a distinct molecular architecture, with a molecular formula of C17H13ClN4OS and a molecular weight of 356.83 g/mol . Its structure incorporates a pyridazine core linked to a pyridinyl ring and a 3-chlorophenyl acetamide group via a sulfanyl bridge, making it a valuable heterocyclic building block . Heterocyclic compounds containing nitrogen and sulfur atoms, such as this one, are extensively investigated for their broad spectrum of potential physiological activities . This compound is intended for research applications only. It is not approved for human or animal use. All products are supplied for laboratory research purposes.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJIPQGJFKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridine derivative, the pyridazinyl ring can be constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity:
    N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has shown promise in antimicrobial studies. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .
  • Anticancer Potential:
    The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Research indicates that derivatives of pyridazine and pyridine can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimalarial Activity:
    In silico studies have identified compounds with similar scaffolds as potential antimalarial agents. The design of libraries including sulfonamide fragments has led to the discovery of hits with promising in vitro activity against Plasmodium falciparum, indicating that this compound could be explored further for antimalarial properties .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The incorporation of the chlorophenyl and pyridazinyl groups is crucial for enhancing the biological activity of the compound.

Key Steps in Synthesis:

  • Formation of the pyridazine ring.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

The structure–activity relationship studies suggest that modifications in substituents on the aromatic rings can significantly affect the biological potency, toxicity, and pharmacokinetic profiles of the compound.

Case Studies and Research Findings

  • Antimicrobial Screening:
    A study evaluating a series of pyridine-sulfonamide derivatives found that compounds exhibiting similar structural features to this compound displayed notable antimicrobial activity against various pathogens, suggesting its potential as an effective antimicrobial agent .
  • Anticancer Research:
    Research on related compounds indicated that those with a pyridine or pyridazine core showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects on Molecular Conformation

The position of the chloro substituent on the phenyl ring significantly impacts molecular geometry. For example:

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I): The dihedral angle between the pyrimidine and benzene rings is 42.25°, favoring a more planar conformation .
  • N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II): Larger dihedral angles of 59.70° and 62.18° are observed due to steric hindrance from the 3-chloro group, resulting in a twisted conformation .
  • N-(2-Chlorophenyl) analog (ARARUI) : Exhibits an even larger angle (67.84° ), highlighting the steric influence of ortho-substituents .

Table 1: Dihedral Angle Comparison of Chlorophenyl Acetamides

Compound Chloro Substituent Position Dihedral Angle (°)
N-(4-Chlorophenyl) (I) Para 42.25
N-(3-Chlorophenyl) (II) Meta 59.70–62.18
N-(2-Chlorophenyl) (ARARUI) Ortho 67.84
Heterocyclic Core Variations

The pyridazine and pyrimidine rings in sulfanyl acetamides modulate electronic properties and intermolecular interactions:

  • Pyridazine Derivatives : The target compound’s pyridazine core (vs. pyrimidine in compounds I and II) may enhance π-π stacking due to its electron-deficient nature.
  • Triazole-Based Analogs : Orco agonists such as VUAA-1 and OLC-12 () replace pyridazine with triazole rings, altering receptor-binding specificity.

Table 2: Heterocyclic Core Comparison

Compound Heterocyclic Core Key Functional Groups
Target Compound Pyridazine Pyridin-4-yl, 3-chlorophenyl
Compound I/II Pyrimidine 4,6-Diamino, chlorophenyl
G856-6639 () Triazolo[4,3-b]pyridazine 5-Methyloxazol-3-yl
VUAA-1 () Triazole Ethylphenyl, pyridin-3-yl
Hydrogen Bonding and Crystal Packing

Crystallographic studies reveal distinct packing patterns:

  • Compound I : Forms inversion dimers via N–H⋯N bonds, creating corrugated layers .
  • Compound II : Exhibits a 3D network via bifurcated N–H⋯O and N–H⋯Cl bonds, with two independent molecules in the asymmetric unit .
  • N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (): Stabilized by intramolecular N–H⋯N bonds, similar to compound II but with a pyridine core.

Biological Activity

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with the CAS number 872987-92-3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4OS, with a molecular weight of 356.83 g/mol. The structure features a chlorophenyl group and a pyridazinyl moiety linked via a sulfanyl group, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC17H13ClN4OS
Molecular Weight356.83 g/mol
CAS Number872987-92-3
SMILESO=C(Nc1cccc(c1)Cl)CSc1ccc(nn1)c1ccncc1

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.

Inhibition of Kinases

Recent research indicates that compounds with similar structures have shown inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in several cancers. For instance, derivatives of pyridazine compounds have been noted for their potent c-Met inhibition, suggesting that this compound could exhibit similar properties .

Anticancer Activity

Studies have demonstrated that compounds containing pyridazine and pyridine moieties can inhibit tumor cell proliferation. For example, one study reported that related compounds showed significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research into similar structures has revealed their ability to modulate pathways associated with neurodegenerative diseases, suggesting that this compound may also offer protective benefits against neuronal damage .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on c-Met Inhibition : A derivative similar to this compound was tested for its ability to inhibit c-Met in vitro. Results showed a half-maximal inhibitory concentration (IC50) value in the low micromolar range, indicating strong inhibitory potential .
  • Neuroprotective Study : A study investigated the neuroprotective effects of pyridazine derivatives in models of oxidative stress. The results suggested that these compounds could significantly reduce neuronal cell death and improve cell viability .

Q & A

Q. Property analysis :

  • LogP : Measure via shake-flask method (vs. computational tools like MarvinSketch).
  • Solubility : Use HPLC-based solubility assays in PBS (pH 7.4).

Bioactivity correlation : Compare IC50 values in enzyme assays (e.g., 2–3x potency loss when pyridazine is replaced with triazole due to reduced π-π stacking) .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial activity (MIC values ranging from 8–64 μg/mL).
    • Root Cause : Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth).
    • Resolution : Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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